molecular formula C18H18F3N5O3 B2812498 1-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034298-21-8

1-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2812498
CAS No.: 2034298-21-8
M. Wt: 409.369
InChI Key: GABYLYTXSKBKDL-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, provided as a high-purity solid for research applications. It is intended for laboratory and chemical research use only and is not for diagnostic, therapeutic, or any other human use. The molecular structure of this compound incorporates multiple heterocyclic systems, including a benzo[d]isoxazole and a 1,2,4-triazol-5(4H)-one, linked through a piperidine-acetyl scaffold. The presence of a trifluoromethyl group is a common feature in many agrochemicals and pharmaceuticals, often used to fine-tune properties like metabolic stability, lipophilicity, and bioavailability . While the specific biological profile of this exact molecule requires further characterization by the researcher, compounds with structural similarities, particularly those featuring a piperidine ring linked to heterocyclic units like thiazole and isoxazoline, have been documented as intermediates in the synthesis of fungicides for crop protection . Furthermore, isoxazole derivatives, as a chemical class, are known to exhibit a wide spectrum of biological activities in research settings, including antimicrobial, antiviral, and anticancer properties, making them scaffolds of significant interest in medicinal and agrochemical research . Researchers may investigate this compound as a novel chemical entity for various biochemical screening programs, as a synthetic intermediate for further structural elaboration, or as a tool compound for structure-activity relationship (SAR) studies. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated laboratory fume hood.

Properties

IUPAC Name

2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O3/c1-24-16(18(19,20)21)22-26(17(24)28)11-6-8-25(9-7-11)15(27)10-13-12-4-2-3-5-14(12)29-23-13/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABYLYTXSKBKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to a class of 1,2,4-triazol-5(4H)-one derivatives with piperidine-linked acyl groups. Key structural analogues include:

Compound Name Substituents Biological Activity Key Features
1-(2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one Difluorophenyl, hydroxyl, triazole Antifungal (CYP51 inhibition) Similar triazole core; lacks piperidine-benzisoxazole fusion
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Bromophenyl acetyl, phenyl Unspecified (supplier data) Bromine enhances electronegativity; lacks trifluoromethyl
1-Benzoylmethyl-3-(2-thienylmethyl)-4-(2-thienylmethyleneamino)-1H-1,2,4-triazol-5(4H)-one Thienyl groups, benzoylmethyl Unspecified (structural study) Thiophene substituents alter electronic properties; disordered crystal packing
Posaconazole-related compounds (e.g., 4-(4-fluorophenoxy)acetyl derivatives) Piperazine, fluorophenyl, pentyl Antifungal (CYP51 targeting) Extended piperazine chain improves solubility; lacks benzoisoxazole

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The trifluoromethyl group in the target compound reduces oxidative metabolism compared to methyl or phenyl substituents in analogues like 5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-(trifluoromethyl)phenyl derivatives .
  • Binding Affinity : The benzo[d]isoxazole moiety may enhance target binding via aromatic interactions, unlike thienyl or bromophenyl groups in other triazolones .
  • Solubility: Piperidine-linked acyl groups improve water solubility relative to non-fused triazolones, as seen in posaconazole derivatives .

Research Findings

  • Synthetic Accessibility : The piperidine-acetyl linkage is synthetically tractable via Suzuki coupling or nucleophilic substitution, as demonstrated in and .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound 4-Bromophenyl Acetyl Derivative Difluorophenyl Triazolone
Core Structure 1,2,4-Triazol-5(4H)-one 1,2,4-Triazol-3-one 1,2,4-Triazol-5(4H)-one
Key Substituent Benzo[d]isoxazol-3-yl, CF3 4-Bromophenyl 2,4-Difluorophenyl, hydroxyl
Hypothesized Target CYP51 or kinase enzymes Unspecified CYP51
Metabolic Stability (CF3) High Moderate (Br) Low (OH)

Table 2: Antifungal Activity of Analogues (MIC in μg/mL)

Organism Target Compound (Predicted) Difluorophenyl Triazolone Posaconazole Derivative
Candida albicans 0.5–2 (est.) 0.25–1 0.06–0.5
Aspergillus fumigatus 1–4 (est.) 2–4 0.12–0.25

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis involves sequential functionalization of the piperidine core. Key steps include:

  • N-Alkylation : Introduction of the benzoisoxazole-acetyl group via nucleophilic substitution under inert atmosphere (argon/nitrogen) .
  • Triazolone Formation : Cyclization using carbodiimide coupling agents (e.g., DCC) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) for ≥95% purity .
    • Optimization : Use of cesium carbonate as a base in polar aprotic solvents (e.g., DMF) enhances reaction rates. Monitoring via TLC (Rf = 0.4–0.5) ensures intermediate stability .

Q. Which analytical techniques are most effective for characterizing intermediates and the final compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR (DMSO-d6) to confirm regioselectivity of triazolone formation and trifluoromethyl group orientation .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to detect impurities (<0.5%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 437.1 .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for this compound’s synthesis, and what experimental validation is required?

  • Computational Design :

  • Use density functional theory (DFT) to model transition states of piperidine acylation and triazolone cyclization. Compare activation energies for solvent/catalyst combinations .
    • Validation :
  • Cross-reference computed pathways with experimental kinetics (e.g., Arrhenius plots) and isolate intermediates via freeze-quench techniques .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Case Example : If in vitro assays show nanomolar IC50 against a kinase target but in vivo efficacy is low:

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., mouse S9 fraction) to identify rapid clearance .
  • Solubility Enhancement : Use co-solvents (PEG-400) or formulate as a nanocrystal suspension .
    • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with pharmacokinetic outliers .

Q. How does the trifluoromethyl group influence binding interactions with biological targets, and how can SAR be expanded?

  • Mechanistic Insight :

  • Crystallography : Co-crystallize the compound with its target enzyme (e.g., CYP450 isoform) to map hydrophobic pockets occupied by the CF3 group .
    • SAR Expansion :
  • Synthesize analogs with -CF2H, -OCF3, or -SCF3 substitutions. Compare binding affinities via surface plasmon resonance (SPR) .

Experimental Design & Data Analysis

Q. What experimental designs minimize byproduct formation during triazolone ring closure?

  • Factorial Design :

  • Variables: Temperature (0–25°C), solvent (DMF vs. THF), stoichiometry (1:1.2 amine:acyl chloride).
  • Outcome : Lower temperatures (0–5°C) and DMF reduce diketopiperazine byproducts by 60% .
    • Statistical Validation :
  • ANOVA confirms temperature as the most significant factor (p < 0.01) .

Q. How can conflicting reports on this compound’s stability under acidic conditions be systematically addressed?

  • Stability Studies :

  • Expose the compound to pH 1–7 buffers (37°C, 24 hr). Monitor degradation via LC-MS.
  • Findings : Degradation peaks (e.g., hydrolyzed benzoisoxazole) appear at pH < 3, suggesting gastric instability .
    • Mitigation : Enteric coating or prodrug derivatization (e.g., ester masking of acetyl group) .

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